molecular formula C10H14N2O2 B13669588 Methyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Methyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Cat. No.: B13669588
M. Wt: 194.23 g/mol
InChI Key: JEDOADVBPHZZAA-UHFFFAOYSA-N
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Description

Methyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS: 344416-95-1) is a bicyclic heterocyclic compound with a molecular formula of C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol . Structurally, it consists of a tetrahydroindazole core with a methyl group at the 1-position and a methyl ester at the 3-position.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 1-methyl-4,5,6,7-tetrahydroindazole-3-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-12-8-6-4-3-5-7(8)9(11-12)10(13)14-2/h3-6H2,1-2H3

InChI Key

JEDOADVBPHZZAA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates used in further functionalization:

Reaction Conditions

Reagents/ConditionsProductYieldSource
3N HCl (aqueous)1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid84%
NaOH (aqueous, reflux)Same as above78–82%

This hydrolysis is reversible under esterification conditions, enabling re-synthesis of the ester from the acid .

Nucleophilic Substitution at the Ester Group

The carbonyl carbon of the ester is susceptible to nucleophilic attack, enabling transformations such as transesterification and amidation:

Example Reaction

  • Amidation : Reaction with dimethylamine or piperidine in the presence of coupling agents (e.g., DCC, HOBt) yields corresponding amides.

AmineProductYieldSource
Dimethylamine1-Methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide68%
Piperidine1-Methyl-N-piperidyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide72%

Reductive Amination

Following deprotection of the tetrahydroindazole ring (e.g., ketal removal), the resulting ketone intermediate undergoes reductive amination with primary or secondary amines:

General Process

  • Deprotection : Removal of spiroketal groups using HCl yields a cyclohexanone intermediate .

  • Reductive Amination : Reaction with amines (e.g., benzylamine, morpholine) in the presence of NaBH(OAc)₃ or similar reductants .

AmineProductYieldSource
BenzylamineN-Benzyl-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide65%
MorpholineN-Morpholino-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide58%

Cyclization Reactions

The tetrahydroindazole core participates in intramolecular cyclization under specific conditions, forming fused polycyclic structures. For example, treatment with POCl₃ or PCl₅ induces ring expansion or contraction.

Oxidation and Reduction

  • Oxidation : The tetrahydroindazole ring can be dehydrogenated to form aromatic indazole derivatives using catalysts like Pd/C under high-temperature conditions.

  • Reduction : Selective reduction of the ester to a primary alcohol is achievable with LiAlH₄, though this is less common due to competing side reactions .

Stability Under Metabolic Conditions

In vitro studies using mouse liver microsomes reveal moderate metabolic stability:

Incubation Time (min)% Parent Compound RemainingSource
6047–54%

Degradation pathways include ester hydrolysis and oxidative modifications at the tetrahydroindazole ring .

Key Structural Comparisons

The reactivity of this compound differs from analogs due to its 1-methyl substitution:

CompoundKey Reactivity Difference
Methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylateLacks steric hindrance from 1-methyl group, leading to faster hydrolysis
Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylateEthyl ester hydrolyzes 20% slower than methyl ester under identical conditions

Scientific Research Applications

Methyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Variation in Ester Substituents

Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS: 224314-24-3)
  • Molecular Formula : C₁₁H₁₆N₂O₂; MW : 208.26 g/mol .
  • The ethyl ester variant exhibits increased lipophilicity compared to the methyl ester due to the longer alkyl chain. This may enhance membrane permeability but reduce aqueous solubility.
  • Synthetic Relevance : Ethyl esters are often intermediates in hydrolysis reactions to yield carboxylic acids, as seen in classical syntheses of tetrahydroindazole derivatives .
Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS: 39104-05-7)
  • Molecular Formula : C₁₂H₁₈N₂O₂; MW : 222.28 g/mol .
  • This modification could stabilize the tetrahydro ring conformation, influencing pharmacokinetic properties.

Functional Group Modifications

Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS: 913558-33-5)
  • Molecular Formula : C₁₀H₁₂N₂O₃; MW : 208.21 g/mol .
  • The 5-oxo group introduces a ketone, enabling hydrogen bonding and altering electronic distribution.
1-Methyl-5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic Acid (CAS: 1215295-93-4)
  • Molecular Formula : C₉H₁₂N₂O₃; MW : 196.20 g/mol .
  • Replacement of the ester with a carboxylic acid drastically increases hydrophilicity (logP reduction), making it suitable for aqueous formulations. This derivative is a likely metabolite of ester-containing analogs.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula MW (g/mol) Key Functional Groups
Methyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate 344416-95-1 C₁₀H₁₄N₂O₂ 194.23 Methyl ester
Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate 224314-24-3 C₁₁H₁₆N₂O₂ 208.26 Ethyl ester
Ethyl 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate 39104-05-7 C₁₂H₁₈N₂O₂ 222.28 5,5-Dimethyl
Ethyl 5-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate 913558-33-5 C₁₀H₁₂N₂O₃ 208.21 5-Oxo

Biological Activity

Methyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate (CAS No. 344416-95-1) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its structural characteristics, pharmacological properties, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C10_{10}H14_{14}N2_2O2_2
  • Molecular Weight : 194.23 g/mol
  • SMILES Notation : CN1C2=C(CCCC2)C(=N1)C(=O)O

The compound features a tetrahydro-indazole core, which is known for its diverse biological activities. The methyl group at the nitrogen position and the carboxylate group are critical for its pharmacological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives. For instance, compounds with similar structural motifs have shown significant activity against various cancer cell lines. The structure-activity relationship (SAR) analyses indicate that substituents at specific positions on the indazole ring can enhance cytotoxicity.

A notable study reported that derivatives of indazole exhibited IC50_{50} values in the nanomolar range against several cancer cell lines, suggesting that this compound could possess similar or enhanced activity due to its structural features .

Enzyme Inhibition

Indazole derivatives have been studied for their ability to inhibit key enzymes involved in cancer progression. For example, some compounds have demonstrated potent inhibition of fibroblast growth factor receptors (FGFRs), with IC50_{50} values as low as 2.0 nM . This suggests that this compound may also exhibit inhibitory effects on similar targets.

Study 1: Antiproliferative Activity

In a study evaluating various indazole derivatives for antiproliferative activity, this compound was included in a series of tests against different cancer cell lines. The results indicated that it exhibited notable cytotoxicity with an IC50_{50} value comparable to leading antitumor agents .

Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR analysis demonstrated that modifications to the tetrahydro-indazole framework significantly influenced biological activity. The presence of electron-donating groups at specific positions enhanced binding affinity to target enzymes and increased overall potency .

Comparative Table of Biological Activities

Compound NameIC50_{50} (nM)Target Enzyme/Cell Line
This compoundTBDTBD
Indazole Derivative A2.0FGFR2
Indazole Derivative B25.3KG1 Cell Line
Indazole Derivative C77.4SNU16 Cell Line

Q & A

Q. Table 1. Key Synthetic Parameters for Derivatives

Position ModifiedReaction ConditionsYield (%)Purity (HPLC)
N1-methylDMF, 80°C, 12 h65>98%
Ester (C3)THF, Pd/C, H2_2, 24 h7297%
Tetrahydro ringHCl/EtOH, reflux, 5 h5895%
Data derived from optimization studies in .

Q. Table 2. Solubility and Stability in Buffers

Buffer (pH)Solubility (µg/mL)Half-life (37°C)
PBS (7.4)12.56.2 h
HEPES (7.4)9.85.8 h
Acetate (5.0)3.12.1 h
Data from , adjusted for ionic strength effects.

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